molecular formula C24H25N3O3 B2861687 N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 903288-20-0

N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2861687
CAS RN: 903288-20-0
M. Wt: 403.482
InChI Key: IFTFNCGMQACJBG-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, also known as BFI-1, is a chemical compound that has been widely studied for its potential applications in scientific research. BFI-1 is a selective inhibitor of the polycomb repressive complex 1 (PRC1), which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Bioisosteric Enhancements in Analgesic Properties

N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest due to its structural relationship with various bioactive molecules. In the realm of pharmacological research, the method of bioisosteric replacements has been applied to enhance the analgesic properties of related compounds. For example, studies have demonstrated that replacing the phenyl ring in benzyl fragments with isosteric heterocycles can significantly affect analgesic activity. Particularly, the introduction of 3-pyridine derivatives has been shown to lead to a noticeable increase in analgesic activity, while furan, tetrahydrofuran, and thiophene analogs exhibited a decrease in such properties (Ukrainets, Mospanova, & Davidenko, 2016).

Anticancer and Antimicrobial Applications

The structural motif present in this compound is also found in various compounds with potential anticancer and antimicrobial activities. For instance, certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising results. The coupling of specific groups to the dihydroisoquinoline moiety, under investigation, has led to the synthesis of compounds with notable cytotoxic activities, potentially useful in cancer therapy (Saleh, Hassaneen, Mohamed, & Mohamed, 2020). Moreover, some quinoline derivatives, sharing a similar core structure, have been explored for their antimicrobial properties, indicating the potential of these compounds in addressing bacterial infections (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory Properties

Further research into compounds related to this compound has explored their anti-inflammatory properties. Studies have synthesized and evaluated a number of derivatives for their ability to inhibit inflammatory processes, with some showing potent activity against beta-glucuronidase release, a marker of inflammation (Chen, Zhao, Lu, Tzeng, & Wang, 2006). This indicates the potential utility of such compounds in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

The compound, also known as N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, is a complex molecule that may interact with multiple targets. Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that the compound can interact with its targets via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . The compound’s interaction with its targets could lead to changes in the target’s function, which could result in a therapeutic effect .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biomolecules like proteins and amino acids . This interaction could potentially affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Compounds with similar structures have been shown to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities . These effects could be the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

properties

IUPAC Name

N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23(25-15-18-7-2-1-3-8-18)24(29)26-16-21(22-11-6-14-30-22)27-13-12-19-9-4-5-10-20(19)17-27/h1-11,14,21H,12-13,15-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTFNCGMQACJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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